molecular formula C14H10ClN3O B3038683 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline CAS No. 885953-70-8

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B3038683
CAS No.: 885953-70-8
M. Wt: 271.7 g/mol
InChI Key: ONGIZTIVKDXDIB-UHFFFAOYSA-N
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Description

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 885953-70-8) is a high-purity organic compound with the molecular formula C14H10ClN3O and a molecular weight of 271.70 g/mol . This chemical features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry and materials science known for its significant research potential. Derivatives of 1,2,4-oxadiazole are extensively investigated for their diverse biological activities, which include serving as key intermediates in the development of antimicrobial and anticancer agents . Furthermore, the 1,2,4-oxadiazole ring system is of great interest in materials research due to its promising nonlinear optical (NLO) properties, high photoluminescence quantum strength, and thermal stability, making it a candidate for applications in bio-optical and optoelectronic devices such as optical switches and sensors . This product is intended for research purposes as a building block in the synthesis of novel compounds for pharmaceutical and materials science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGIZTIVKDXDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acyl Chloride Cyclocondensation

The Tiemann-Krüger method remains a foundational approach for 1,2,4-oxadiazole synthesis. For 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline, this involves:

  • Amidoxime Preparation : Reacting 2-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to yield 2-chlorobenzamidoxime.
  • Acyl Chloride Activation : Converting 3-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).
  • Cyclocondensation : Reacting the amidoxime with the acyl chloride in pyridine or tetrahydrofuran (THF) at 60–80°C for 4–6 hours.

Reaction Scheme :
$$
\text{2-Chlorobenzamidoxime} + \text{3-Nitrobenzoyl Chloride} \xrightarrow{\text{pyridine}} \text{3-(3-(2-Chlorophenyl)-5-Nitro-1,2,4-Oxadiazole} \xrightarrow{\text{Reduction}} \text{Target Compound}
$$

Key Data :

Parameter Value Source
Yield (Cyclization) 60–75%
Reduction (Nitro → Aniline) H₂/Pd-C, 90% yield

Limitations :

  • Requires nitro group reduction, increasing step count.
  • Pyridine as a solvent poses toxicity concerns.

Amidoxime and Carboxylic Acid Esters with Coupling Agents

Activated esters improve reaction efficiency. A representative protocol includes:

  • Ester Preparation : Methyl 3-aminobenzoate synthesis via Fischer esterification.
  • Coupling Reaction : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P) to link 2-chlorobenzamidoxime with the ester.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: Room temperature to 50°C.
  • Time: 12–24 hours.

Advantages :

  • Avoids acyl chloride handling.
  • Compatible with acid-sensitive substrates.

One-Pot Synthesis Approaches

Superbase-Mediated Synthesis (NaOH/DMSO)

Baykov et al.’s method enables direct cyclization under mild conditions:

  • Reactants : 2-Chlorobenzamidoxime and methyl 3-aminobenzoate.
  • Conditions : NaOH/DMSO superbase, stirred at 25°C for 8–12 hours.

Reaction Highlights :

  • Yield : 70–85%.
  • Purification : Simple filtration and recrystallization from ethanol/water.

Mechanistic Insight :
The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl.

Alternative Synthetic Strategies

1,3-Dipolar Cycloaddition with Platinum Catalysts

Bokach et al.’s method uses PtCl₄ to catalyze nitrile oxide-nitrile cycloaddition:

  • Nitrile Oxide Generation : Oxidizing 2-chlorobenzaldoxime with NaOCl.
  • Cycloaddition : Reacting with 3-aminobenzonitrile in acetonitrile at 50°C.

Challenges :

  • Low solubility of nitriles.
  • Requires expensive PtCl₄.

Visible Light-Induced [3+2] Cycloaddition

Cai et al.’s photoredox method:

  • Reactants : 2-Chlorophenyl-2H-azirine and nitrosoarene.
  • Conditions : 9-Mesityl-10-methylacridinium perchlorate (PC), blue LED, 24 hours.

Outcome :

  • Yield : 35–50%.
  • Sustainability : Solvent-free, energy-efficient.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Advantages Limitations
Tiemann-Krüger 60–75 6–8 h Established protocol Toxic solvents, multi-step
Superbase (NaOH/DMSO) 70–85 8–12 h One-pot, mild conditions Limited substrate scope
Vilsmeier Activation 80–90 2 h High yield, scalable POCl₃ handling hazards
Photoredox Cycloaddition 35–50 24 h Green chemistry Low yield

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent (Oxadiazole Position 3) Substituent (Oxadiazole Position 5) Molecular Formula Molecular Weight (g/mol) Key Differences
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline (Target) 2-Chlorophenyl Aniline C₁₄H₁₀ClN₃O 271.71 Reference compound
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (BB10-5940) 4-Methoxyphenyl Aniline C₁₅H₁₃N₃O₂ 267.28 Methoxy (electron-donating) vs. chloro (electron-withdrawing)
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline Propan-2-yl 2-Chloroaniline C₁₁H₁₂ClN₃O 237.69 Alkyl substituent introduces steric bulk; chlorine on aniline
AN-3833: 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline Aniline 2-Chlorophenyl C₁₄H₁₀ClN₃O 271.71 Substituent positions swapped (3 vs. 5)

Key Observations :

  • Electron-Donating vs.
  • Positional Isomerism : AN-3833 demonstrates that swapping substituent positions (2-chlorophenyl at position 5 vs. 3) may alter intermolecular interactions, affecting crystallinity or binding affinity in biological systems .
  • Steric Effects : The propan-2-yl substituent in the compound from reduces ring planarity, which could hinder π-π stacking interactions critical for antimicrobial activity .

Biological Activity

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_{9}H8_{8}ClN3_{3}O
  • Molecular Weight : 209.64 g/mol
  • CAS Number : 883548-05-8

The compound features a chlorophenyl group and an oxadiazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of this compound and its derivatives:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
U-937 (Leukemia)1.20Inhibition of cell proliferation
PANC-1 (Pancreatic Cancer)2.41Disruption of mitochondrial function

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Key Enzymes : The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression, including carbonic anhydrases.

Case Studies

A notable study investigated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations as low as 0.65 µM. This suggests that the compound could serve as a lead molecule for developing new anticancer therapies.

Another research effort focused on its effects against leukemia cell lines (U-937). The findings revealed that the compound inhibited cell growth significantly more than standard chemotherapeutics at comparable concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline
Reactant of Route 2
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3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline

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